5-氧代-3-苯基-2,5-二氢-1H-吡唑-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

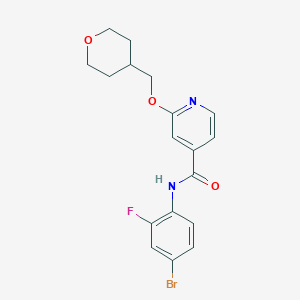

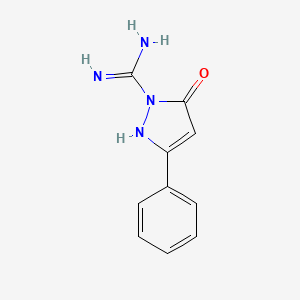

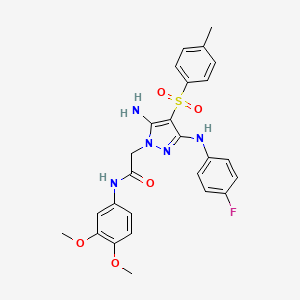

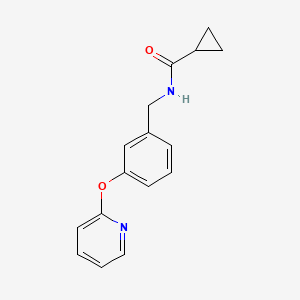

“5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of pyrazoles, including “5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide”, is characterized by a five-membered heterocyclic aromatic ring. This ring comprises two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-hydroxypyrazolines underwent dehydration in the presence of pyridine and thionyl chloride in benzene, eventually yielding the desired 1,3,5-trisubstituted pyrazoles .科学研究应用

结构和光谱研究

- 实验与理论相结合的研究:对吡唑衍生物(如“5-甲基-1-苯基-1H-吡唑-4-羧酸”)的研究通过实验和理论方法突出了它们的结构和光谱特征。该研究采用核磁共振、傅里叶变换红外光谱和 X 射线衍射等技术,并辅以密度泛函理论 (DFT) 计算,以了解它们的分子性质 Viveka 等,2016。

抗菌活性

- 抗菌剂的合成和评价:多项研究合成了含吡唑的化合物并评估了它们的抗菌性能。例如,通过微波辅助合成开发的化合物表现出显着的抗菌和抗真菌活性 Argade 等,2008。另一项研究合成了“5-((3-(2-氧代-2H-色满-3-基)-1-苯基-1H-吡唑-4-基)亚甲基)嘧啶-2,4,6(1H,3H,5H)-三酮”衍生物,表现出中等至良好的抗菌活性 Vijaya Laxmi 等,2012。

合成和表征

- 新型合成方法:研究还集中在开发合成吡唑衍生物的新方法上。一项研究提出了一种微波辅助方法,用于高效合成二取代恶唑-5-酮和吡唑,在反应时间和产率方面具有优势 Argade 等,2008。

生物活性与潜在应用

抗过敏活性:吡唑衍生物因其抗过敏特性而受到探索。例如,“5-氧代-5H-[1]苯并吡喃[2,3-b]吡啶-3-羧酸”及其四唑类似物在临床前测试中表现出显着的抗过敏活性,显示出作为治疗剂的潜力 Nohara 等,1985。

抗癌和细胞毒活性:合成新型吡唑衍生物并评估其作为潜在抗癌剂已成为研究热点。例如,合成了“5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺”,并在艾氏腹水癌 (EAC) 细胞中进行了测试,一些衍生物显示出有希望的细胞毒活性 Hassan 等,2014。

作用机制

While the specific mechanism of action for “5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide” is not mentioned in the retrieved sources, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

未来方向

Pyrazoles have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the exploration of novel strategies and wide applications of the pyrazole scaffold .

属性

IUPAC Name |

3-oxo-5-phenyl-1H-pyrazole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(12)14-9(15)6-8(13-14)7-4-2-1-3-5-7/h1-6,13H,(H3,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPNTZCGJBTSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)